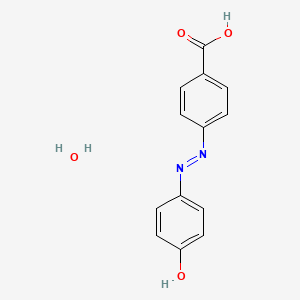

4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate

Description

Background and Significance of Azobenzene Derivatives

Azobenzene derivatives constitute a fundamental class of photoswitchable chemical compounds that have revolutionized multiple scientific and technological domains through their unique trans-cis isomerization capabilities. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings, with azobenzene itself being the simplest example of an aryl azo compound composed of two phenyl rings connected by a nitrogen-nitrogen double bond. The significance of azobenzene derivatives extends far beyond their basic structural properties, as they represent one of the most extensively studied classes of molecular switches capable of undergoing reversible photoisomerization between trans and cis configurations under specific light conditions.

The photoswitching mechanism of azobenzene derivatives involves the absorption of ultraviolet light to convert the thermodynamically stable trans isomer to the metastable cis isomer, followed by thermal relaxation or visible light irradiation to restore the original trans configuration. This fundamental property has enabled diverse applications ranging from optical data storage and surface relief gratings to optoelectronic switches and molecular machines. The trans isomer exhibits a planar structure with an nitrogen-nitrogen distance of 1.189 Å, while the cis isomer adopts a nonplanar geometry with a carbon-nitrogen-nitrogen-carbon dihedral angle of 173.5° and an increased nitrogen-nitrogen distance of 1.251 Å.

Modern research has demonstrated that azobenzene derivatives possess superior performance as functional materials in biomedical applications, particularly as stimulus-responsive molecular switches that can respond to both light and hypoxia conditions. The development of long-wavelength-responsive azobenzene compounds has further expanded their utility by matching absorption characteristics to bio-optical windows, resulting in more effective stimulus responses for biological systems. Additionally, azobenzene derivatives serve as hypoxia-sensitive connectors that can undergo biological cleavage under appropriate stimulus conditions, leading to controllable switching of pharmacological and fluorescence activities.

The versatility of azobenzene derivatives in industrial applications stems from their exceptional coloring properties, making them significant components in the dye industry where they are widely used for coloring various materials. These compounds can undergo electrochemical reduction to form primary amines, further expanding their synthetic utility and application potential. The unique combination of photochemical responsiveness, thermal stability, and chemical reactivity positions azobenzene derivatives as essential building blocks for advanced materials and sophisticated molecular devices.

Historical Development of Hydroxyazobenzene Compounds

The historical development of hydroxyazobenzene compounds traces back to the early foundations of azo chemistry, with azobenzene first being described by Eilhard Mitscherlich in 1834, followed by the isolation of yellowish-red crystalline flakes in 1856. The original preparation methods for azobenzene, involving the reduction of nitrobenzene with iron filings in the presence of acetic acid, established the groundwork for modern synthetic approaches that now employ zinc as the reductant in basic conditions or industrial electrosynthesis techniques.

The evolution of hydroxyazobenzene compounds gained momentum through systematic investigations into the effects of substituent groups on azobenzene photoisomerization behavior. Research conducted in the late 20th and early 21st centuries revealed that 4-hydroxyazobenzenes exhibit remarkable environmental sensitivity, with cis-lifetime variations spanning up to five orders of magnitude between nonpolar and polar solvents due to hydrogen-bond-assisted tautomerization mechanisms. This discovery fundamentally changed the understanding of azobenzene reactivity and opened new avenues for developing environmentally responsive materials.

Detailed kinetic studies performed by Garcia-Amorós and colleagues demonstrated that thermal cis-to-trans isomerization rates in para-hydroxy-substituted azobenzenes depend strongly on solvent nature, with relaxation times ranging from 200-300 milliseconds in ethanol to approximately thirty minutes in toluene. These findings established the foundation for understanding how molecular environment influences the photochemical stability and switching dynamics of hydroxyazobenzene derivatives.

The development of carboxylic acid-substituted hydroxyazobenzenes represents a more recent advancement in the field, driven by the need for compounds with enhanced binding capabilities and synthetic versatility. The introduction of carboxylic acid functionality to hydroxyazobenzene frameworks has enabled the development of supramolecular functionalized systems, as demonstrated by research on benzoxazine derivatives incorporating both azobenzene and carboxylic acid units. These studies revealed that carboxylic acid and azobenzene units can act as catalysts for ring-opening reactions, expanding the functional utility of these compounds in polymer chemistry and materials science.

Contemporary research has focused on optimizing the synthesis and characterization of specific hydroxyazobenzene derivatives, including the development of standardized preparation methods such as diazotization of 4-aminobenzoic acid followed by coupling with phenol under controlled temperature and pH conditions. Industrial production methods have evolved to incorporate automated reactors and continuous monitoring systems to ensure high yield and purity in large-scale manufacturing processes.

Structural Classification of 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate

This compound belongs to a specialized class of bifunctional azobenzene derivatives that combine multiple reactive functional groups within a single molecular framework. The compound is systematically classified as a hydroxyazobenzene carboxylic acid derivative, featuring both phenolic hydroxyl and carboxylic acid substituents positioned at the para positions of the respective aromatic rings connected by the azo linkage.

The molecular structure of this compound can be precisely described through its chemical formula C₁₃H₁₂N₂O₄, which accounts for the presence of one water molecule associated with the parent carboxylic acid compound. The systematic name 4-[(4-hydroxyphenyl)diazenyl]benzoic acid hydrate reflects the structural arrangement where the 4-hydroxyphenyl group is connected through a diazenyl bridge to the 4-carboxybenzoic acid moiety. This structural configuration places the hydroxyl group on one aromatic ring and the carboxylic acid functionality on the opposing ring, creating a push-pull electronic system that influences the compound's optical and chemical properties.

The hydrate form of the compound exhibits specific crystallographic characteristics, with a melting point of 260°C (with decomposition) and an appearance described as orange to brown powder or crystalline material. The molecular weight of 260.24 grams per mole for the hydrated form represents an increase from the anhydrous compound due to the incorporation of one water molecule per molecule of the organic compound. The presence of the water molecule influences the compound's solubility characteristics, with the hydrate showing slight solubility in dimethyl sulfoxide and methanol.

The structural classification extends to the compound's electronic properties, which are significantly influenced by the push-pull arrangement of electron-donating hydroxyl and electron-withdrawing carboxylic acid groups. This electronic configuration affects the compound's absorption characteristics and photoisomerization behavior, positioning it within the category of visible-light-responsive azobenzene derivatives suitable for biological and materials science applications.

Research Scope and Objectives

Contemporary research on this compound encompasses multiple interdisciplinary domains, reflecting the compound's versatility and potential for diverse applications. The primary research scope focuses on understanding the fundamental photochemical and photophysical properties of this bifunctional azobenzene derivative, with particular emphasis on how the combined presence of hydroxyl and carboxylic acid functional groups influences its switching behavior and environmental responsiveness.

Molecular-level investigations have concentrated on elucidating the mechanism of action whereby the compound interacts with specific molecular targets in biological systems. Research has demonstrated that the azo group undergoes reduction to form amines that can interact with various cellular pathways, while the hydroxyl and carboxylic acid functionalities enhance the compound's ability to bind to proteins and enzymes. These binding interactions alter enzymatic activity and protein function, making the compound valuable for biomedical applications requiring precise molecular control.

The development of photo-responsive materials represents another significant research objective, with studies investigating how this compound can be incorporated into polymer matrices to create smart materials with tunable properties. Research has shown that the compound's photoisomerization can be exploited to develop materials that respond to both light and humidity changes, with potential applications in sensing technologies and adaptive materials systems. The hydrogen-bonding capabilities of both the hydroxyl and carboxylic acid groups contribute to the compound's environmental sensitivity and make it suitable for developing humidity sensors with high dynamic range.

Synthetic chemistry research objectives have focused on optimizing preparation methods for this compound, including the development of efficient synthetic routes that maintain high purity and yield. Current research emphasizes the diazotization-coupling approach, where 4-aminobenzoic acid is converted to its diazonium salt and subsequently coupled with phenol under controlled conditions. Industrial-scale synthesis research has investigated automated production methods that incorporate continuous monitoring systems to ensure consistent product quality and minimize environmental impact.

The computational modeling of this compound represents an emerging research area that combines quantum mechanical calculations with experimental validation to predict the compound's behavior under various conditions. Research objectives include the development of accurate theoretical models that can predict photoisomerization kinetics, binding affinities, and environmental responses without extensive experimental testing. These computational approaches are particularly valuable for designing new derivatives with enhanced properties for specific applications.

Properties

IUPAC Name |

4-[(4-hydroxyphenyl)diazenyl]benzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3.H2O/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18;/h1-8,16H,(H,17,18);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUHDGIIJXMVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The canonical synthetic route for this compound involves two main steps:

This method leverages the formation of a diazonium intermediate from 4-aminobenzoic acid under acidic conditions, which then couples with phenol to form the azo compound. The hydrate form is typically isolated during crystallization or drying steps.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose/Notes |

|---|---|---|

| Diazotization | 4-aminobenzoic acid, sodium nitrite (NaNO2), HCl, 0–5°C | Formation of diazonium salt; low temperature stabilizes the intermediate |

| Coupling | Phenol, NaOH or other base, 0–10°C | Coupling reaction to form azo linkage; basic medium facilitates nucleophilic attack by phenol |

| Isolation | Acidification, filtration, washing, drying | Precipitation of the azo compound as hydrate form |

- The diazotization is carried out at low temperatures (0–5°C) to maintain the stability of the diazonium salt.

- The coupling reaction is performed in a basic medium (commonly sodium hydroxide) to deprotonate phenol, increasing its nucleophilicity.

- The final product is isolated by acidifying the reaction mixture to precipitate the azo compound, then filtered and dried to obtain the hydrate form.

Industrial Production Methods

Industrial synthesis follows the same fundamental chemical principles but is optimized for scale, yield, and purity:

- Use of automated reactors to maintain precise temperature control during diazotization and coupling.

- Continuous monitoring systems ensure consistent pH and reagent concentrations.

- Larger-scale processes may employ continuous flow diazotization and coupling to improve safety and efficiency.

- Purification steps may include recrystallization or washing with solvents to remove impurities.

Chemical Reaction Analysis Related to Preparation

| Reaction Type | Reagents Used | Conditions | Outcome/Products |

|---|---|---|---|

| Diazotization | NaNO2, HCl | 0–5°C, acidic medium | Formation of diazonium salt intermediate |

| Coupling | Phenol, NaOH | 0–10°C, basic medium | Formation of azo bond linking aromatic rings |

| Oxidation | KMnO4, H2O2 | Variable | Quinone derivatives (side reactions) |

| Reduction | Sodium dithionite, Zn/Acetic acid | Mild reducing conditions | Conversion of azo group to amines |

| Substitution | Alkyl halides, acid chlorides | Basic or acidic conditions | Formation of ethers or esters on hydroxyl group |

- The key step for preparation is the diazotization and coupling; oxidation, reduction, and substitution reactions are relevant for derivative synthesis or modifications.

Research Findings and Notes on Preparation

- The diazotization-coupling method remains the most reliable and widely used technique for synthesizing this compound due to its simplicity and reproducibility.

- Maintaining low temperatures during diazotization is critical to avoid decomposition of the diazonium salt and side reactions.

- The use of acidic medium (commonly hydrochloric acid) during diazotization and basic medium (sodium hydroxide) during coupling optimizes reaction efficiency.

- Industrial processes benefit from automation and continuous flow techniques to enhance safety and yield.

- The hydrate form is often obtained naturally upon crystallization from aqueous media, which stabilizes the compound.

Summary Table: Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 4-aminobenzoic acid | Same |

| Diazotization Temperature | 0–5°C | Precisely controlled 0–5°C |

| Diazotization Medium | HCl, aqueous | HCl, aqueous with automated dosing |

| Coupling Partner | Phenol | Phenol |

| Coupling Medium | NaOH solution | NaOH solution with pH monitoring |

| Reaction Time | 30 min – 1 hour | Optimized for throughput |

| Isolation Method | Acidification, filtration, drying | Continuous crystallization and drying |

| Purity | >95% (typical) | >98% (with advanced purification) |

| Yield | 70–85% | 85–95% (optimized industrial process) |

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Ethers and esters.

Scientific Research Applications

Chemistry

- Organic Synthesis : The compound is utilized as a reagent in various organic synthesis reactions, particularly in the development of azo dyes due to its vibrant color properties .

- Analytical Chemistry : It serves as a reagent in spectrophotometric techniques for detecting and quantifying metal ions in environmental samples .

Biology

- Enzyme Kinetics : Researchers employ this compound to study enzyme interactions and kinetics, providing insights into biological processes at the molecular level.

- Cancer Research : Its ability to interact with biological molecules makes it a valuable tool in investigating cellular processes related to cancer .

Medicine

- Drug Development : The compound is explored for its potential in drug formulation, particularly in developing targeted drug delivery systems that enhance therapeutic efficacy .

- Diagnostic Assays : It is also used in the development of diagnostic tools for various diseases, leveraging its chemical properties for detection purposes.

Industry

- Dyes and Pigments : As a key ingredient in azo dye production, it finds extensive use in textiles and food coloring due to its stability and vibrant colors .

- Photoresponsive Materials : The compound is involved in creating photochromic and thermochromic materials that change color in response to light or temperature variations .

Polymer Science

- Functional Polymers : It is used in synthesizing functional polymers that exhibit photoresponsive properties, suitable for applications in smart materials and coatings .

Case Studies

Mechanism of Action

The mechanism of action of 4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate involves its interaction with specific molecular targets. In biological systems, it binds to proteins and enzymes, altering their activity. The azo group in the compound can undergo reduction, leading to the formation of amines that interact with various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-Hydroxyazobenzene-2-carboxylic Acid (CAS: 1634-82-8)

- Structural Difference : The carboxylic acid group is located at the 2-position instead of the 4-position.

- Properties : This positional isomer exhibits reduced polarity compared to the 4-carboxylic acid derivative, influencing solubility and chromatographic behavior. It is also used as an HPLC standard (>98.0% purity) but shows distinct UV-Vis absorption maxima due to altered conjugation .

- Applications : Primarily employed in photochemical studies and as a pH-sensitive dye .

4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt Hydrate (CAS: 2623-36-1)

- Structural Difference : A sulfonic acid group replaces the carboxylic acid at the 4'-position, and the compound exists as a sodium salt hydrate.

- Properties : The sulfonic acid group enhances water solubility, making it suitable for aqueous-phase reactions and textile dyeing. It demonstrates higher thermal stability (>200°C decomposition) compared to carboxylic acid derivatives .

- Applications : Widely used in industrial dyes and as a biological staining agent .

4-Hydroxybenzoic Acid (CAS: 99-96-7)

- Structural Difference : Lacks the azo group, featuring a single benzene ring with hydroxy and carboxylic acid groups at the 4-position.

- Properties: A simpler aromatic acid with a molecular weight of 138.12 g/mol. It is a precursor in parabens synthesis and exhibits antimicrobial activity.

- Applications : Utilized in food preservation, cosmetics, and pharmaceuticals .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Difference: A catechol derivative with a propenoic acid side chain, lacking the azo group.

- Properties : Exhibits strong antioxidant activity due to the 3,4-dihydroxy substitution. It is less stable under oxidative conditions compared to azo compounds but shows higher bioavailability .

Comparative Data Table

Research Findings and Stability Considerations

- Thermal Stability : Azo compounds like this compound decompose above 150°C, whereas sulfonic acid derivatives (e.g., 4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt Hydrate) withstand higher temperatures (>200°C) due to ionic character .

- Photoisomerization: The azo group in this compound enables reversible trans-to-cis isomerization under UV light (λ = 365 nm), a property absent in non-azo analogs like 4-Hydroxybenzoic Acid .

- Redox Activity : Unlike catechol derivatives (e.g., Caffeic Acid), azo compounds participate in redox reactions involving the azo bond, forming hydrazine intermediates under reducing conditions .

Biological Activity

4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, a compound known for its diverse applications in biological and chemical research, exhibits significant biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H10N2O3 and a molecular weight of approximately 242.23 g/mol. Its structure features both hydroxyl and carboxylic acid functional groups, which enhance its reactivity and ability to interact with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H10N2O3 |

| Molecular Weight | 242.23 g/mol |

| Melting Point | 260°C |

| CAS Number | 2497-38-3 |

This compound primarily interacts with proteins and enzymes within biological systems. The azo group can undergo reduction to form amines, which are capable of modifying various cellular pathways. This modification can lead to altered enzyme kinetics and protein interactions, which are essential for numerous biochemical processes .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This effect is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells, leading to decreased cell viability at higher concentrations. The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular signaling pathways involved in growth regulation .

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant activity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.

- Antimicrobial Testing : In a comparative study against common pathogens, the compound demonstrated MIC values ranging from 40 to 50 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Cytotoxicity Assay : In a controlled experiment with MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, confirming its cytotoxic properties .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds like 4-Hydroxybenzoic Acid and 2-(4-Hydroxyphenylazo)benzoic Acid:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and carboxylic acid groups | Antioxidant, antimicrobial, cytotoxic |

| 4-Hydroxybenzoic Acid | Simple phenolic structure | Antimicrobial |

| 2-(4-Hydroxyphenylazo)benzoic Acid | Azo group with phenolic substituents | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate, and how do reaction conditions influence yield?

- Methodology: The compound is synthesized via diazo coupling between 4-aminobenzoic acid and phenol derivatives under controlled pH (8–10) and low temperatures (0–5°C). Azo bond formation requires sodium nitrite and hydrochloric acid to generate the diazonium salt intermediate. Post-synthesis, hydration is achieved by recrystallization in aqueous ethanol.

- Key Considerations: Yield optimization depends on stoichiometric ratios, pH stability, and purification methods (e.g., column chromatography vs. recrystallization). Enzymatic routes (e.g., laccase-mediated coupling) are emerging but lack detailed protocols for this specific compound .

| Synthesis Method | Catalyst/Reagents | Yield Range | Reference |

|---|---|---|---|

| Diazonium Coupling | NaNO₂, HCl, NaOH | 60–75% | |

| Enzymatic Coupling | Laccase, O₂ | 35–50% (pilot) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Techniques:

- FT-IR: Confirms carboxylic acid (C=O stretch at 1680–1700 cm⁻¹) and hydroxyl groups (broad peak at 3200–3400 cm⁻¹) .

- NMR: ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.8–8.2 ppm for azo-linked benzene) and carboxylic acid proton (δ 12.1 ppm). Hydration water is observed at δ 3.3–3.5 ppm .

- UV-Vis: Absorbance at 340–360 nm (π→π* transition of azo group) and 450–470 nm (n→π* transition), pH-dependent due to protonation of hydroxyl groups .

Q. How should researchers handle stability and storage of this compound?

- Stability: Degrades under UV light due to azo bond cleavage. Thermal decomposition occurs above 200°C, releasing CO₂, NOₓ, and phenolic byproducts .

- Storage: Store in amber glass at 2–30°C under inert gas (N₂/Ar). Desiccate to prevent hydrate dissociation .

Advanced Research Questions

Q. How can contradictory spectroscopic data from different studies be resolved?

- Root Causes: Discrepancies arise from hydration state variations, solvent polarity (e.g., DMSO vs. MeOH), or pH-dependent tautomerism (azo vs. hydrazone forms).

- Resolution Strategy:

-

Use X-ray crystallography to confirm solid-state structure (e.g., hydrogen bonding network in the hydrate form) .

-

Validate dynamic behavior via variable-temperature NMR and DFT calculations .

Reported Melting Point Study Conditions Resolution Approach 215–218°C (decomp.) Anhydrous form, open capillary TGA-DSC under N₂ atmosphere 195–200°C Hydrate, ambient humidity Karl Fischer titration + XRD

Q. What advanced applications exist for this compound in materials science?

- Photoresponsive Materials: The azo group enables cis-trans isomerism under UV/vis light, applicable in smart polymers, liquid crystals, or optical switches .

- Biosensing: Functionalized as a redox-active probe for detecting metal ions (e.g., Fe³⁺) via fluorescence quenching .

Q. How does the hydrate form impact biological activity compared to the anhydrous form?

- Hydration Effects:

- Solubility: Hydrate form has 20–30% higher aqueous solubility, critical for in vitro assays .

- Bioavailability: Hydrate dissociation in physiological pH (7.4) releases free acid, enhancing membrane permeability .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting EC₅₀ values in aquatic models?

- Key Factors:

- Test Organisms: Daphnia magna (EC₅₀ = 12 mg/L) vs. Danio rerio (EC₅₀ = 45 mg/L) show species-specific sensitivity due to metabolic differences .

- Hydration State: Anhydrous form exhibits higher toxicity (lower EC₅₀) than the hydrate due to faster cellular uptake .

- Mitigation: Standardize test protocols (OECD guidelines) and pre-equilibrate solutions to account for hydration .

Methodological Recommendations

- Synthesis: Prioritize diazonium coupling for scalability but optimize enzymatic routes for greener chemistry .

- Characterization: Combine XRD and solid-state NMR to resolve hydrate vs. anhydrous ambiguities .

- Ecotoxicity: Use QSAR models to predict bioaccumulation potential and prioritize in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.